molecular formula C13H16OS B13208575 2-(Cyclopentylsulfanyl)-1-phenylethan-1-one

2-(Cyclopentylsulfanyl)-1-phenylethan-1-one

Cat. No.: B13208575
M. Wt: 220.33 g/mol
InChI Key: FIULLVODRVMXAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclopentylsulfanyl)-1-phenylethan-1-one is an organic compound characterized by the presence of a cyclopentylsulfanyl group attached to a phenylethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentylsulfanyl)-1-phenylethan-1-one typically involves the reaction of cyclopentylthiol with 1-phenylethanone under specific conditions. One common method is the nucleophilic substitution reaction where cyclopentylthiol acts as a nucleophile, attacking the carbonyl carbon of 1-phenylethanone. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the deprotonation of the thiol group, enhancing its nucleophilicity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts, such as transition metal complexes, can also improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentylsulfanyl)-1-phenylethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom in the cyclopentylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

2-(Cyclopentylsulfanyl)-1-phenylethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Cyclopentylsulfanyl)-1-phenylethan-1-one involves its interaction with various molecular targets. The sulfur atom in the cyclopentylsulfanyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The phenyl ring may also interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclopentylthio)acetophenone
  • 2-(Cyclopentylsulfanyl)benzaldehyde
  • 2-(Cyclopentylsulfanyl)benzoic acid

Uniqueness

2-(Cyclopentylsulfanyl)-1-phenylethan-1-one is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The presence of both a cyclopentylsulfanyl group and a phenylethanone backbone allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C13H16OS

Molecular Weight

220.33 g/mol

IUPAC Name

2-cyclopentylsulfanyl-1-phenylethanone

InChI

InChI=1S/C13H16OS/c14-13(11-6-2-1-3-7-11)10-15-12-8-4-5-9-12/h1-3,6-7,12H,4-5,8-10H2

InChI Key

FIULLVODRVMXAD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)SCC(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.